molecular formula C24H24N2O4 B12540054 1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]- CAS No. 143586-51-0

1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-

Katalognummer: B12540054
CAS-Nummer: 143586-51-0
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: HKIBQCYTDZUUJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two benzenediamine groups linked to dimethoxyphenylmethylene units. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- typically involves the reaction of 1,2-benzenediamine with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- is unique due to its specific substitution pattern and the presence of dimethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

143586-51-0

Molekularformel

C24H24N2O4

Molekulargewicht

404.5 g/mol

IUPAC-Name

1-(3,4-dimethoxyphenyl)-N-[2-[(3,4-dimethoxyphenyl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C24H24N2O4/c1-27-21-11-9-17(13-23(21)29-3)15-25-19-7-5-6-8-20(19)26-16-18-10-12-22(28-2)24(14-18)30-4/h5-16H,1-4H3

InChI-Schlüssel

HKIBQCYTDZUUJI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C=NC2=CC=CC=C2N=CC3=CC(=C(C=C3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.